JAK2 Kinase Targeting: 5-Bromo Substitution Enables ATP-Binding Site Engagement
5-Bromo-1H-indazol-3-amine has been structurally validated as a JAK2 kinase inhibitor via X-ray crystallography (PDB ID: 3E62, resolution 1.922 Å), demonstrating binding within the ATP-binding pocket of the JAK2 kinase domain [1]. The unsubstituted 1H-indazol-3-amine lacks the 5-bromo substituent required for this specific binding orientation and does not appear in the same structural context [2]. While quantitative IC50 data for the parent compound is not available in the primary crystallography publication, the compound served as the foundational fragment for the development of more potent JAK2 inhibitors with optimized potency [1]. The structural data confirm that the 5-bromo group participates in key hydrophobic interactions within the kinase active site that would be absent in des-bromo analogs.
| Evidence Dimension | Kinase binding validation (structural) |
|---|---|
| Target Compound Data | X-ray co-crystal structure with JAK2 at 1.922 Å resolution (PDB ID: 3E62) |
| Comparator Or Baseline | 1H-indazol-3-amine (unsubstituted): No co-crystal structure reported with JAK2 |
| Quantified Difference | Validated vs. not validated for JAK2 binding in PDB |
| Conditions | X-ray diffraction; JAK2 tyrosine-protein kinase domain; 5-bromo-1H-indazol-3-amine as bound ligand |
Why This Matters
This structural validation provides direct evidence of JAK2 target engagement, supporting prioritization for kinase inhibitor discovery programs where the unsubstituted scaffold lacks demonstrated binding to this oncology-relevant target.
- [1] Antonysamy S, Hirst G, Park F, et al. Fragment-based discovery of JAK-2 inhibitors. Bioorg Med Chem Lett. 2009;19(1):279-282. PDB ID: 3E62. View Source
- [2] PDBj. ChemComp-JNZ: 1H-indazol-3-amine. PDB ID: 3NUS. View Source
